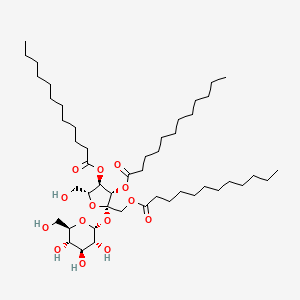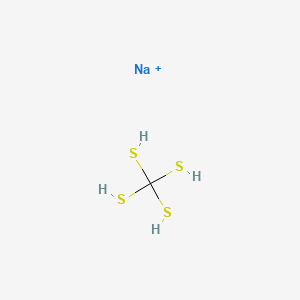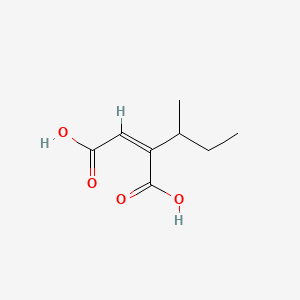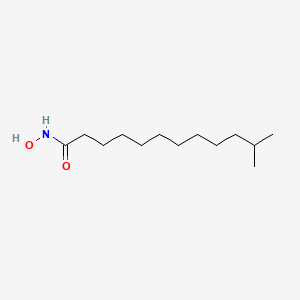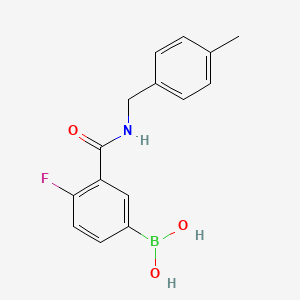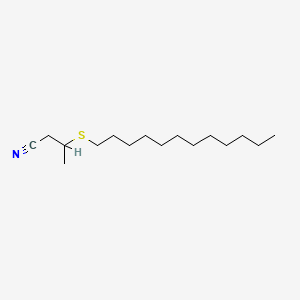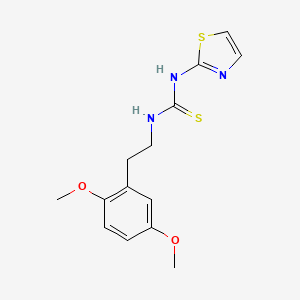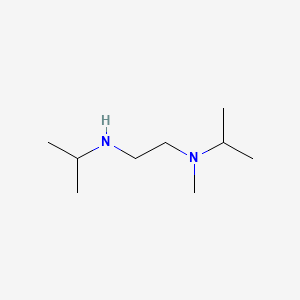
Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- is an organic compound with the molecular formula C₁₀H₁₆N₈ It is a derivative of piperazine, where the hydrogen atoms at the 1 and 4 positions are replaced by 1H-1,2,4-triazol-1-ylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- typically involves the N-alkylation of piperazine with 1H-1,2,4-triazole-1-methanol under basic conditions. The reaction can be carried out by mixing piperazine and 1H-1,2,4-triazole-1-methanol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of triazole-substituted piperazine derivatives with reduced functional groups .
Applications De Recherche Scientifique
Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The triazole rings can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These complexes can interact with biological molecules, such as enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis(1H-1,2,4-triazole-1-yl)methylpiperazine: A similar compound with two triazole groups attached to the piperazine ring.
1,4-bis(1H-1,2,4-triazol-1-ylmethyl)benzene: A benzene derivative with triazole groups at the 1 and 4 positions.
Uniqueness
Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- is unique due to its specific substitution pattern and the presence of two triazole rings. This structure allows it to form stable complexes with metal ions and exhibit diverse chemical reactivity. Its versatility makes it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
91272-91-2 |
|---|---|
Formule moléculaire |
C10H16N8 |
Poids moléculaire |
248.29 g/mol |
Nom IUPAC |
1,4-bis(1,2,4-triazol-1-ylmethyl)piperazine |
InChI |
InChI=1S/C10H16N8/c1-2-16(10-18-8-12-6-14-18)4-3-15(1)9-17-7-11-5-13-17/h5-8H,1-4,9-10H2 |
Clé InChI |
WHFGLPOOBLVZRM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CN2C=NC=N2)CN3C=NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


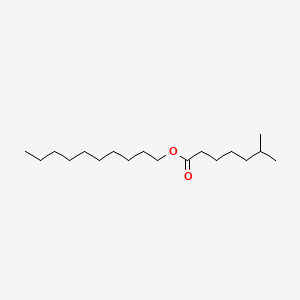



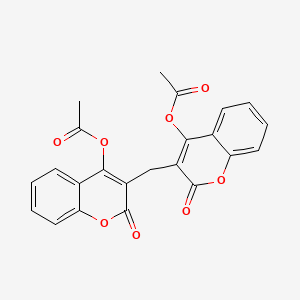
![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
